3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide
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Description
The compound is a complex organic molecule that contains a benzenesulfonyl group and a bifuran group. The benzenesulfonyl group consists of a benzene ring bonded to a sulfonyl group (SO2), and the bifuran group consists of two furan rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are generally synthesized through the reaction of benzenesulfonic acid with a chlorinating agent . Bifuran compounds can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzenesulfonyl and bifuran groups. The benzenesulfonyl group would contribute a benzene ring structure, and the bifuran group would contribute a structure consisting of two furan rings .Chemical Reactions Analysis
Benzenesulfonyl compounds can undergo various reactions, including nucleophilic aromatic substitution reactions . Bifuran compounds can participate in a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties .Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, future directions might include further pharmacological testing and clinical trials. If it’s a potential material for industrial use, future directions might include testing its properties under various conditions .
Mechanism of Action
Target of Action
Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in inflammation and infection .
Mode of Action
Based on the known actions of similar benzenesulfonic acid derivatives, it can be inferred that this compound may act as a competitive inhibitor of its target enzyme . This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
Given its potential role as an inhibitor of hne, it may impact pathways related to inflammation and immune response .
Result of Action
If it acts as an inhibitor of hne, it may help to modulate the immune response and potentially reduce inflammation .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(24-15)14-8-10-23-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQRZALSKGJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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